molecular formula C23H32N2O3 B11303306 N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11303306
M. Wt: 384.5 g/mol
InChI Key: CLVNNNNQCSYCIZ-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a propan-2-yloxy group, a piperidine ring, and a furan ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-(propan-2-yloxy)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling with Piperidine: The acid chloride is reacted with 4-methylpiperidine in the presence of a base such as triethylamine to form the intermediate amide.

    Introduction of the Furan Ring: The final step involves the alkylation of the intermediate amide with 2-(5-methylfuran-2-yl)ethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide: shares structural similarities with other benzamide derivatives such as:

Uniqueness

The presence of the propan-2-yloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H32N2O3/c1-16(2)27-20-8-6-19(7-9-20)23(26)24-15-21(22-10-5-18(4)28-22)25-13-11-17(3)12-14-25/h5-10,16-17,21H,11-15H2,1-4H3,(H,24,26)

InChI Key

CLVNNNNQCSYCIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC(C)C)C3=CC=C(O3)C

Origin of Product

United States

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